molecular formula C23H26N4O5 B3202946 N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021222-58-1

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3202946
CAS No.: 1021222-58-1
M. Wt: 438.5 g/mol
InChI Key: APWFTGCHUCIKAX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that confers conformational rigidity. The molecule features a 2-phenoxyethyl group at position 3 and an N-(2-methoxyphenyl)carboxamide moiety at position 7. These substituents influence its pharmacological profile, including target selectivity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-31-19-10-6-5-9-18(19)24-21(29)26-13-11-23(12-14-26)20(28)27(22(30)25-23)15-16-32-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFTGCHUCIKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Variations in 1,3,8-Triazaspiro[4.5]decane Derivatives

Compound Name R3 Substituent R8 Substituent Key Structural Features Evidence Source
Target Compound 2-Phenoxyethyl N-(2-Methoxyphenyl)carboxamide Ether linkage, methoxy aryl group
3-[(4-Chlorophenyl)methyl] analog 4-Chlorobenzyl N-(2-Methoxyphenyl)carboxamide Chlorinated aryl, increased lipophilicity
2,4-Dioxo-3-propyl analog Propyl N-(3-Trifluoromethylphenyl)carboxamide Fluorinated group, enhanced metabolic stability
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl) 3-(4-Phenylpiperazinyl)propyl Phenyl Piperazine chain, potential CNS activity
PLD2-selective inhibitor (Lavieri et al., 2010) Halogenated benzamide Varied Halogens for selectivity

Key Observations :

  • Phenoxyethyl vs. Benzyl/Propyl: The 2-phenoxyethyl group introduces an ether linkage, improving solubility compared to hydrophobic 4-chlorobenzyl or propyl groups .
  • Methoxyphenyl vs. Trifluoromethylphenyl : The 2-methoxyphenyl carboxamide may enhance blood-brain barrier penetration, while trifluoromethyl groups resist oxidative metabolism .

Pharmacological Activity and Target Selectivity

Phospholipase D (PLD) Inhibition

Compounds with the 1,3,8-triazaspiro[4.5]decane core have shown promise as PLD inhibitors. For example:

  • ML298/ML299 : Dual PLD1/2 inhibitors with IC50 values of 20–50 nM, reducing glioblastoma cell migration .
  • Halogenated Benzamides : PLD2-selective inhibitors (IC50 < 100 nM) due to halogen interactions with hydrophobic enzyme pockets .

The target compound’s 2-phenoxyethyl group may reduce PLD affinity compared to halogenated analogs but could favor off-target effects on serotonin or dopamine receptors, as seen in urethral pressure studies .

DDR1 Inhibition and Antifibrotic Effects

Spirocyclic compounds like 2.13 () inhibit DDR1, a kinase involved in fibrosis. The target compound’s carboxamide group aligns with DDR1-binding motifs, though its 2-methoxyphenyl substituent may alter binding kinetics compared to pyrazolo-pyridine derivatives .

Challenges :

  • 2-Phenoxyethyl Group: Requires precise control to avoid ether cleavage under high-temperature conditions .
  • Yield Optimization : Microwave synthesis (e.g., 220°C for 1 h) improves yields compared to traditional methods .

Potency and Selectivity Data

Insights :

  • The target compound’s lack of halogens or rigid aryl groups may reduce PLD affinity but broaden its therapeutic scope.

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Methoxy groups are prone to demethylation, but the 2-position may slow this process compared to para-substituted analogs .
  • Toxicity : Related compounds (e.g., ’s chloroacetamide) show moderate cytotoxicity (LD50 > 100 mg/kg in rodents), suggesting a tolerable safety profile for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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